molecular formula C21H28N6O2 B4462569 4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide

4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B4462569
M. Wt: 396.5 g/mol
InChI Key: FMIUZLQKOPBJOU-UHFFFAOYSA-N
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Description

4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a morpholine group, a piperazine ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-16-5-3-4-6-18(16)23-21(28)27-9-7-25(8-10-27)19-15-17(2)22-20(24-19)26-11-13-29-14-12-26/h3-6,15H,7-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIUZLQKOPBJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the morpholine group. The piperazine ring is then attached, and finally, the carboxamide group is introduced. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The choice of method depends on the desired production volume and efficiency. Batch reactors are suitable for small-scale production, while continuous flow reactors are preferred for large-scale manufacturing due to their ability to maintain consistent reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine
  • 4-(2-methylphenyl)piperazine-1-carboxamide
  • 6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl derivatives

Uniqueness

4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide
Reactant of Route 2
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4-[6-Methyl-2-(morpholin-4-YL)pyrimidin-4-YL]-N-(2-methylphenyl)piperazine-1-carboxamide

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